3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid
Description
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid is an organic compound that features a pyrazine ring substituted with a carboxylic acid group and a tetrahydro-2H-pyran-4-ylmethoxy group
Properties
IUPAC Name |
3-(oxan-4-ylmethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-11(15)9-10(13-4-3-12-9)17-7-8-1-5-16-6-2-8/h3-4,8H,1-2,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIECXQNUXNFGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-ylmethoxy Group: This can be achieved by reacting tetrahydropyran with methanol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones.
Coupling of the Pyrazine Ring with the Tetrahydro-2H-pyran-4-ylmethoxy Group: This step involves the coupling of the pyrazine ring with the tetrahydro-2H-pyran-4-ylmethoxy group under suitable conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazine compounds, including 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid, exhibit notable antimicrobial activities. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. For instance, compounds synthesized using ultrasound irradiation methods showed antibacterial activities with yields exceeding 93%, highlighting the potential for practical applications in developing new antimicrobial agents .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies employing the DPPH free radical scavenging method reported that certain derivatives exhibited antioxidant activities ranging from 29% to 67%. This suggests that this compound could play a role in formulations aimed at reducing oxidative stress .
DNA Binding and Anticancer Potential
The ability of this compound to bind to DNA has been investigated, revealing significant binding affinities, particularly for halogenated derivatives. Such interactions suggest potential anticancer applications, as compounds that intercalate DNA can disrupt cancer cell proliferation . The exploration of pyrazine derivatives in anticancer research is an expanding field, with numerous studies indicating their efficacy in targeting various cancer types .
Medicinal Chemistry
Phosphodiesterase Inhibition
Another promising application of pyrazine compounds is their role as phosphodiesterase inhibitors. These inhibitors are crucial in treating various disorders, including mood disorders and cognitive dysfunctions. The structural characteristics of this compound make it a candidate for further development in this area .
Synthesis and Characterization
Synthesis Techniques
The synthesis of this compound can be achieved through environmentally friendly methods, such as ultrasound-assisted reactions. This approach not only enhances yield but also reduces reaction times and by-products, making it a sustainable option for pharmaceutical development .
Characterization Methods
Characterization of the synthesized compounds typically involves techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. These methods confirm the structural integrity and purity of the compounds, ensuring their suitability for biological testing .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydropyranyl ethers.
Pyrazine Derivatives: Compounds with similar pyrazine rings, such as pyrazine-2-carboxylic acid.
Uniqueness
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid is unique due to the combination of the tetrahydro-2H-pyran-4-ylmethoxy group and the pyrazine-2-carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
- CAS Number : Not specifically listed in the search results but can be derived from the molecular formula.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The tetrahydro-pyran moiety is known for enhancing the lipophilicity and bioavailability of compounds, which may facilitate their interaction with biological membranes and receptors.
Biological Activities
-
Cannabinoid Receptor Agonism :
- A related compound, N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, has been identified as a dual agonist for cannabinoid receptors CB(1) and CB(2). This class of compounds exhibits significant analgesic properties while minimizing central nervous system (CNS) side effects due to low CNS penetration .
- Anticancer Potential :
- Inhibition of Enzymatic Activity :
Table 1: Summary of Biological Activities
| Activity Type | Compound Reference | Observed Effect |
|---|---|---|
| Cannabinoid Agonism | N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-... | Analgesic effects with low CNS side effects |
| Anticancer Activity | Various pyrazine derivatives | Inhibition of VEGFR and reduced tumor growth |
| Enzyme Inhibition | Pyrazine-based compounds | Inhibition of CDK activity |
Detailed Findings
- Cannabinoid Receptor Studies :
-
Anticancer Research :
- Investigations into pyrazine derivatives have revealed their potential as anti-cancer agents through mechanisms involving the inhibition of angiogenic pathways. These findings underscore the importance of further exploring the biological activity of 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine derivatives in cancer research .
Q & A
What are the optimal synthetic routes for 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?
Level: Basic
Answer:
The synthesis typically involves multi-step functionalization of pyrazine derivatives. A plausible route includes:
Chlorination and Substitution: React 3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride to replace hydroxyl with chlorine, forming 3-chloro-2-cyanopyrazine .
Methoxy Group Introduction: Treat with sodium methoxide to substitute chlorine with methoxy .
Carboxylic Acid Formation: Hydrolyze the cyano group using a base (e.g., NaOH) with hydrogen peroxide to yield the carboxylic acid moiety .
Etherification: Introduce the tetrahydro-2H-pyran-4-yl methoxy group via nucleophilic substitution or Mitsunobu reaction, using tetrahydro-2H-pyran-4-methanol and a coupling agent .
Key Considerations: Reaction temperature, solvent polarity (e.g., ethanol or acetic acid), and stoichiometric ratios significantly impact yield. For example, sodium hypochlorite in ethanol at room temperature can enhance cyclization efficiency in analogous heterocycles .
How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Level: Basic
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns. The tetrahydro-2H-pyran-4-yl group shows distinct proton signals at δ 3.5–4.0 ppm (axial/equatorial CHO) and δ 1.5–2.0 ppm (CH in the pyran ring) .
- IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. For pyrazine derivatives, slow evaporation in polar solvents (e.g., ethanol/water) often yields suitable crystals .
What methodological approaches are recommended for analyzing the reactivity of the tetrahydro-2H-pyran-4-yl methoxy substituent?
Level: Advanced
Answer:
- Acidic Hydrolysis: Reflux in HCl (1–3 M) to test cleavage of the ether bond. Monitor via TLC or HPLC for degradation products .
- Oxidative Stability: Expose to HO or meta-chloroperbenzoic acid (mCPBA) to assess susceptibility to oxidation. The pyran ring’s stability under these conditions can inform storage protocols .
- Computational Modeling: Use DFT calculations to predict electron-withdrawing/donating effects of the substituent on the pyrazine ring’s aromaticity .
How should researchers design experiments to optimize the cyclization step in synthesizing this compound?
Level: Advanced
Answer:
- Oxidant Screening: Compare sodium hypochlorite (eco-friendly, room temperature) vs. DDQ or Cr(VI) salts (higher efficiency but toxic). Track reaction progress using in-situ FTIR or LC-MS .
- Solvent Effects: Test polar aprotic (DMF, DMSO) vs. protic (ethanol, acetic acid) solvents. Protic solvents may stabilize intermediates via hydrogen bonding .
- Catalyst Optimization: Explore transition-metal catalysts (e.g., Pd(OAc)) for regioselective cyclization, particularly if side reactions occur .
What strategies resolve contradictions in reported melting points or spectral data across studies?
Level: Advanced
Answer:
- Recrystallization: Purify using mixed solvents (e.g., ethyl acetate/hexane) to remove impurities affecting melting points .
- Dynamic NMR: Resolve signal splitting caused by conformational exchange in the tetrahydro-2H-pyran ring .
- Cross-Validation: Compare data with structurally analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives) to identify systematic errors .
How does the carboxylic acid group influence solubility and purification strategies?
Level: Basic
Answer:
- Solubility: The carboxylic acid group enhances solubility in polar solvents (water, methanol) at high pH. Adjust pH during extraction (e.g., acidify to precipitate the compound) .
- Purification: Use ion-exchange chromatography or recrystallization from hot aqueous ethanol. The pKa (~2–3) allows selective protonation/deprotonation .
What computational methods predict substituent effects on the pyrazine ring’s electronic properties?
Level: Advanced
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density and frontier molecular orbitals (HOMO/LUMO). This predicts reactivity toward electrophiles/nucleophiles .
- Molecular Dynamics (MD): Simulate solvation effects in water or DMSO to assess bioavailability or aggregation tendencies .
What are best practices for scaling up synthesis while maintaining yield and purity?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
